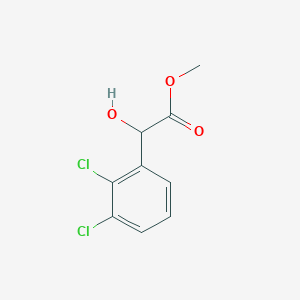
Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate
Descripción general
Descripción
Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate, also known as methyl diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the field of scientific research. It is a derivative of diclofenac, which is a well-known NSAID that is commonly used for the treatment of pain, inflammation, and fever. Methyl diclofenac has been found to exhibit potent anti-inflammatory and analgesic properties, making it a popular choice for research purposes.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target cyclin-dependent kinase 2 (cdk2) in the context of cancer treatment .
Mode of Action
It is suggested that similar compounds may act as partial agonists of the dopamine d2 and d3 receptors .
Biochemical Pathways
Compounds with similar structures have been associated with the regulation of cell cycle at g1/s transition .
Result of Action
Similar compounds have shown cytotoxic effects with an ic50 of 4230 µM and good anti-inflammatory properties .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl diclofenac has a number of advantages for use in lab experiments, including its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the production of cytokines and chemokines. However, it also has some limitations, including its potential toxicity at high doses and its potential to interfere with other biochemical pathways.
Direcciones Futuras
There are a number of future directions for research on Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate diclofenac, including further studies on its potential use in the treatment of cancer, as well as studies on its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. In addition, there is a need for further studies on the safety and toxicity of this compound diclofenac, particularly at high doses. Finally, there is a need for the development of new and improved synthesis methods for this compound diclofenac, in order to improve its purity and quality.
Aplicaciones Científicas De Investigación
Methyl diclofenac has been extensively studied in the field of scientific research for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in a variety of conditions, including arthritis, osteoarthritis, and rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit anti-tumor properties.
Propiedades
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIYXISMBHIJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Propan-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466568.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466569.png)
![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)
![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466576.png)
![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)
![1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466581.png)
![1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466584.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466585.png)
![1-[(2-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1466587.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)
